molecular formula C23H21FN2O5 B238230 p-Azidophenyl alpha-D-glucopyranoside CAS No. 134507-63-4

p-Azidophenyl alpha-D-glucopyranoside

Cat. No. B238230
CAS RN: 134507-63-4
M. Wt: 297.26 g/mol
InChI Key: XNEQKXXRWVEJND-ZIQFBCGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Azidophenyl alpha-D-glucopyranoside (AzPG) is a chemical compound that has gained significant attention in the field of chemical biology due to its unique properties. AzPG is a glycosylated azide, which makes it a useful tool for labeling and detecting glycosylated proteins.

Mechanism of Action

The mechanism of action of p-Azidophenyl alpha-D-glucopyranoside involves the selective labeling of glycosylated proteins. p-Azidophenyl alpha-D-glucopyranoside reacts with the hydroxyl groups of the sugar moieties in glycosylated proteins, forming a covalent bond. This reaction is facilitated by copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly selective and efficient reaction.
Biochemical and Physiological Effects:
p-Azidophenyl alpha-D-glucopyranoside has been shown to have minimal biochemical and physiological effects on cells and organisms. Studies have shown that p-Azidophenyl alpha-D-glucopyranoside does not affect cell viability or proliferation and does not induce significant changes in gene expression or protein synthesis.

Advantages and Limitations for Lab Experiments

P-Azidophenyl alpha-D-glucopyranoside has several advantages for lab experiments, including its high selectivity, sensitivity, and compatibility with various detection methods. However, p-Azidophenyl alpha-D-glucopyranoside also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of p-Azidophenyl alpha-D-glucopyranoside in scientific research. One potential application is the development of new methods for the detection and analysis of glycosylated proteins in complex biological samples. Another direction is the use of p-Azidophenyl alpha-D-glucopyranoside for the identification and characterization of glycosylation patterns in different cell types and tissues. Additionally, the development of new p-Azidophenyl alpha-D-glucopyranoside derivatives with improved properties, such as solubility and stability, could expand its range of applications in chemical biology.
Conclusion:
In conclusion, p-Azidophenyl alpha-D-glucopyranoside is a useful tool for the detection and analysis of glycosylated proteins in scientific research. Its high selectivity, sensitivity, and compatibility with various detection methods make it a valuable asset in the field of chemical biology. However, further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

P-Azidophenyl alpha-D-glucopyranoside can be synthesized by glycosylation of p-azidophenol with alpha-D-glucopyranosyl bromide. The reaction is carried out in the presence of a catalyst, such as silver triflate, and a base, such as potassium carbonate. The resulting product is then purified by column chromatography.

Scientific Research Applications

P-Azidophenyl alpha-D-glucopyranoside has been widely used in various scientific research applications, including the detection and analysis of glycosylated proteins, glycoproteomics, and glycomics. p-Azidophenyl alpha-D-glucopyranoside can be used to label glycosylated proteins in vivo and in vitro, allowing for their visualization and detection. Additionally, p-Azidophenyl alpha-D-glucopyranoside can be used for the enrichment and identification of glycosylated proteins in complex mixtures.

properties

CAS RN

134507-63-4

Product Name

p-Azidophenyl alpha-D-glucopyranoside

Molecular Formula

C23H21FN2O5

Molecular Weight

297.26 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(4-azidophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H15N3O6/c13-15-14-6-1-3-7(4-2-6)20-12-11(19)10(18)9(17)8(5-16)21-12/h1-4,8-12,16-19H,5H2/t8-,9-,10+,11-,12+/m1/s1

InChI Key

XNEQKXXRWVEJND-ZIQFBCGOSA-N

Isomeric SMILES

C1=CC(=CC=C1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O

synonyms

4-APGP
4-azidophenylglucopyranoside
p-azidophenyl alpha-D-glucopyranoside

Origin of Product

United States

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